molecular formula C13H16N2 B5747737 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole

Cat. No.: B5747737
M. Wt: 200.28 g/mol
InChI Key: LULRCJSRUYLFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the class of benzimidazoles, which are known for their wide range of biological activities The structure of this compound consists of a benzimidazole core with an ethyl group at the second position and a 2-methylallyl group at the first position

Preparation Methods

The synthesis of 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The ethyl and 2-methylallyl substituents can be introduced through subsequent alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization and alkylation steps.

Chemical Reactions Analysis

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized substituents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its benzimidazole core is known to exhibit various pharmacological activities, including antiviral, antifungal, and antiparasitic properties.

    Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells.

The molecular targets and pathways involved in the compound’s action depend on its specific structure and the functional groups present. The benzimidazole core is known to interact with various biological targets, including nucleic acids, proteins, and cell membranes.

Comparison with Similar Compounds

2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    2-Methyl-1H-benzimidazole: This compound has a similar structure but lacks the ethyl and 2-methylallyl substituents. It exhibits similar biological activities but may have different pharmacokinetic properties.

    1H-Benzimidazole: The parent compound of the benzimidazole family, it serves as a core structure for many biologically active molecules. Its lack of substituents makes it less specific in its interactions with biological targets.

    2-Phenyl-1H-benzimidazole: This derivative has a phenyl group at the second position, which can enhance its binding affinity to certain biological targets. It is often used in medicinal chemistry for the development of new drugs.

The uniqueness of this compound lies in its specific substituents, which can modulate its chemical and biological properties. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULRCJSRUYLFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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